molecular formula C20H14ClIN2O2S B11556834 O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

Cat. No.: B11556834
M. Wt: 508.8 g/mol
InChI Key: KFAAFOXVJOKCCS-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound that features both chlorophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a chlorophenyl intermediate through the chlorination of aniline derivatives.

    Iodophenyl Carbamothioylation: The iodophenyl group is introduced via a carbamothioylation reaction, where an iodophenyl isocyanate reacts with a thiol compound.

    Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the iodophenyl carbamothioyl compound under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; reactions often require a catalyst and are conducted under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)ACETAMIDE: Similar in structure but lacks the iodophenyl group.

    N-(4-CHLOROPHENYL)FORMAMIDE: Contains a formamide group instead of the carbamothioyl group.

    N-(4-CHLOROPHENYL)-2-{[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLENEHYDRAZINO BENZAMIDE: Features a fluorobenzyl group and a hydrazino linkage.

Uniqueness

N-(4-CHLOROPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to the presence of both chlorophenyl and iodophenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14ClIN2O2S

Molecular Weight

508.8 g/mol

IUPAC Name

O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate

InChI

InChI=1S/C20H14ClIN2O2S/c21-14-4-8-16(9-5-14)23-19(25)13-2-1-3-18(12-13)26-20(27)24-17-10-6-15(22)7-11-17/h1-12H,(H,23,25)(H,24,27)

InChI Key

KFAAFOXVJOKCCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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